molecular formula C16H19ClN4O B4722887 N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

Cat. No. B4722887
M. Wt: 318.80 g/mol
InChI Key: YJIXGMANDLTTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental research. This compound is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in dental research.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the formation of a complex between CPP and ACP. This complex is able to bind to the surface of tooth enamel, providing a source of calcium and phosphate ions that can be used for remineralization. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have a high affinity for bacterial surfaces, which can help to reduce the growth of cariogenic bacteria.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has a range of biochemical and physiological effects that make it a promising candidate for use in dental research. These effects include:
- Enhanced remineralization of tooth enamel
- Antimicrobial properties
- Reduction in plaque formation
- Reduction in the production of acid by cariogenic bacteria
- Reduction in the demineralization of tooth enamel

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it a valuable tool for studying the prevention and treatment of dental caries. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have antimicrobial properties, which can help to reduce the growth of bacteria that contribute to the development of caries.
One limitation of using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments is its stability. N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is sensitive to acidic environments, which can cause it to degrade over time. This can make it difficult to study the long-term effects of this compound.

Future Directions

There are many potential future directions for research on N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. Some possible areas of focus include:
- Studying the long-term effects of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide on tooth enamel remineralization
- Investigating the potential use of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in the prevention and treatment of other dental conditions, such as periodontitis
- Developing new methods for synthesizing N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide that are more stable and easier to produce
- Exploring the use of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in other areas of medicine, such as bone regeneration.
Conclusion
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, or N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, is a promising compound that has potential applications in dental research. This compound has been shown to enhance the remineralization of tooth enamel, reduce the growth of cariogenic bacteria, and have antimicrobial properties. While there are some limitations to using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments, there are many potential future directions for research in this area.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use in dental research. One of the main applications of this compound is in the prevention and treatment of dental caries. N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to enhance the remineralization of tooth enamel, which can help to prevent the development of caries. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have antimicrobial properties, which can help to reduce the growth of bacteria that contribute to the development of caries.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-2-21-15(8-9-18-21)14-7-4-10-20(14)16(22)19-13-6-3-5-12(17)11-13/h3,5-6,8-9,11,14H,2,4,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIXGMANDLTTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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